

Quantitative Determination of Amprenavir in Human Heparinized Plasma by LC/MS/MS

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Compound Focus: Amprenavir

CAS No.: 161814-49-9

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Introduction

Amprenavir is a second-generation human immunodeficiency viral (HIV) protease inhibitor. Monitoring its plasma concentration is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies in HIV combination therapies. This document details a validated bioanalytical method using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) for the precise determination of **amprenavir** levels in human heparinized plasma. The method was validated according to GlaxoWellcome BioMet International Policy and has been successfully applied to clinical trials involving combination therapies [1].

Experimental Protocol

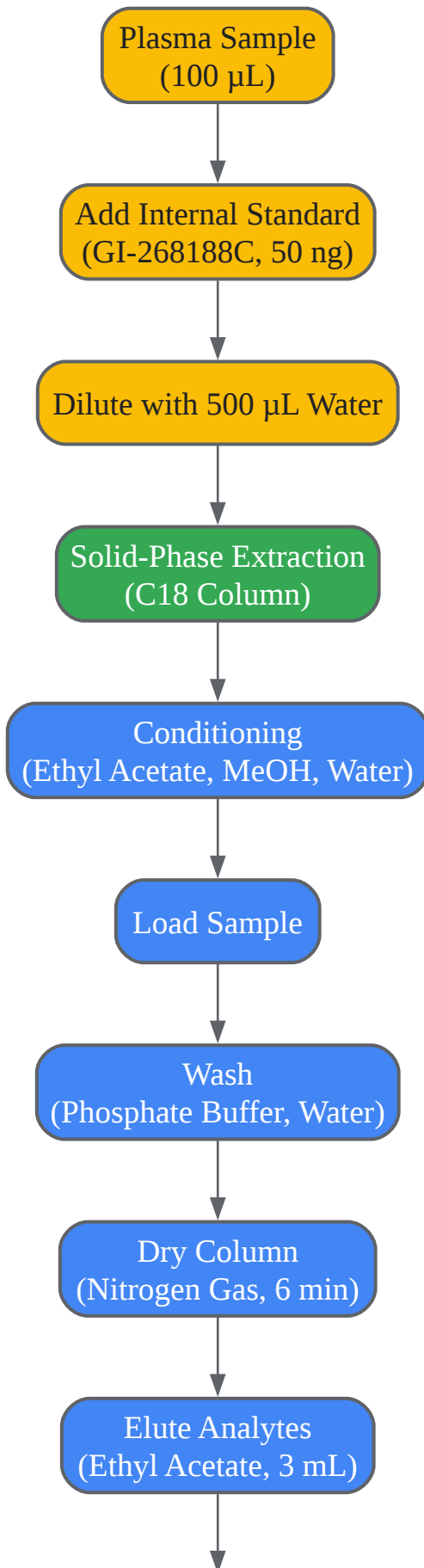
Sample Preparation (Solid-Phase Extraction)

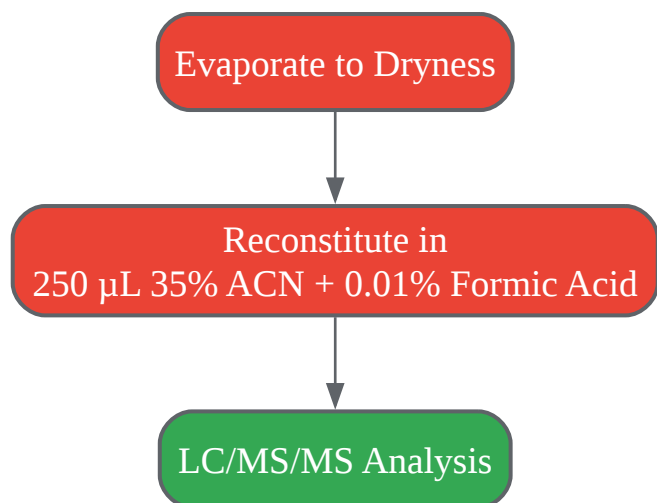
The following procedure uses 100 mg/1 mL Varian C18 SPE columns on a Zymark RapidTrace system [1].

- **Sample Preparation:** Mix 100 μ L of plasma sample with 50 ng of the internal standard (GI-268188C, 13C6-**amprenavir**) and 500 μ L of water.
- **SPE Column Conditioning:** Condition the C18 SPE column sequentially with 2 mL each of ethyl acetate, methanol, and water.

- **Sample Loading:** Load the entire prepared sample mixture onto the conditioned SPE column.
- **Column Rinsing:** Rinse the SPE column with 2 mL of phosphate buffer and 2 mL of water. Discard the flow-through.
- **Column Drying:** Dry the SPE column using a stream of nitrogen gas for 6 minutes.
- **Analyte Elution:** Elute **amprenavir** and the internal standard from the column using 3 mL of ethyl acetate. Collect the eluate.
- **Sample Reconstitution:** Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen. Reconstitute the dry residue in 250 μ L of a solution containing 35% acetonitrile and 0.01% formic acid.

The workflow is summarized below:





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LC/MS/MS Analysis Conditions

The analysis is performed under the following instrument conditions [1]:

- **Analytical Column:** Zorbax StableBond cyano column (100 x 2 mm).
- **Mobile Phase:** 46% methanol in water, containing 0.3% formic acid.
- **Flow Rate:** 500 µL/min.
- **Detection:** Tandem mass spectrometry with a MicroMass QuattroLC instrument and a Z-spray inlet.
- **Ionization Mode:** Positive electrospray ionization (+ESI).
- **Mass Transitions:**
 - **Amprenavir:** 506.3 → 245.4
 - Internal Standard (13C6-amprenavir): 512.3 → 245.4
- **Collision Cell:** Argon gas at a pressure of 7.5×10^{-4} millibar.
- **Quantitation:** Based on the peak area ratio of **amprenavir** to its internal standard.

Assay Validation and Stability Data

The method was rigorously validated. The precision and accuracy at the Lower Limit of Quantitation (LLOQ) of 10 ng/mL and other levels met acceptance criteria [1].

Stability of Amprenavir in Heparinized Plasma

Amprenavir was found to be stable in heparinized human plasma under a variety of conditions, as detailed in the table below [1].

Table 1: Summary of **Amprenavir** Stability in Human Heparinized Plasma

Stability Condition	Duration	Findings
Freeze/Thaw Cycles (-20 °C ambient)	At least 3 cycles	Stable
Short-Term Temperature Stability (at 56 °C)	At least 1.5 hours	Stable
Refrigerated Storage (2-8 °C)	At least 48 hours	Stable
Ambient Temperature Storage (Room Temperature)	At least 48 hours	Stable
Long-Term Frozen Storage (-20 °C)	At least 23 months	Stable
Processed Extract Stability	At least 48 hours	Stable
Elution Solution Stability ("in-process")	At least 26 hours	Stable
Standard Solution Stability (refrigerated)	At least 6 weeks	Stable

Assay Precision and Accuracy

The method demonstrated high precision and accuracy during validation across multiple runs. The data below summarizes the performance at key concentrations [1].

Table 2: Validation Control Sample Precision and Accuracy ($n \geq 6$ per batch)

Nominal Concentration (ng/mL)	Precision (RSD, %)	Accuracy (% of Nominal)
10 (LLOQ)	3.4% - 12.0%	95.6% - 110.9%
30	2.1% - 6.5%	95.4% - 97.8%
1500	2.0% - 3.7%	98.9% - 103.5%

Nominal Concentration (ng/mL)	Precision (RSD, %)	Accuracy (% of Nominal)
2000 (ULOQ)	1.4% - 2.9%	96.7% - 101.7%

Additional performance data from a clinical study demonstrated the method's robustness, with calibration standards (n=24-26) showing precision of $\leq 7.2\%$ and accuracy of 97.2-103.2% across the range of 10-2000 ng/mL [1].

Discussion

This protocol describes a specific and reliable LC/MS/MS method for quantifying **amprenavir** in human heparinized plasma. The use of a stable isotope-labeled internal standard ($^{13}\text{C}_6$ -**amprenavir**) corrects for potential variability during sample preparation and ionization, enhancing accuracy and precision [1]. The method was originally part of a multi-analyte panel for monitoring combination therapies and has since been adapted to a 96-well SPE format for higher throughput [1].

The extensive stability data confirms that **amprenavir** is a stable analyte in plasma and processed samples under common storage and handling conditions in a bioanalytical laboratory. This allows for flexible sample processing batches and provides confidence in the integrity of data from shipped clinical samples.

Conclusion

The detailed application notes and protocols presented herein provide a robust framework for the quantitative determination of **amprenavir** in human heparinized plasma. The method is fully validated, exhibits excellent precision and accuracy, and demonstrates the stability of **amprenavir** under various relevant conditions. This makes it suitable for supporting pharmacokinetic studies and therapeutic drug monitoring in clinical trials.

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References

1. Determination Of Amprenavir In Human Heparinized ... [basinc.com]

To cite this document: Smolecule. [Quantitative Determination of Amprenavir in Human Heparinized Plasma by LC/MS/MS]. Smolecule, [2026]. [Online PDF]. Available at:

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